3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with significant potential in medicinal chemistry. Its chemical structure features a pyrrolo[2,3-b]pyridine backbone, which is known for its biological activities, particularly as an enzyme inhibitor. The compound's IUPAC name is 1-(benzenesulfonyl)-5-bromo-2-methylpyrrolo[2,3-b]pyridine, and its molecular formula is C14H11BrN2O2S, with a molecular weight of 351.22 g/mol .
This compound is classified under the category of heterocyclic compounds, specifically as a pyridine derivative. It is synthesized from various precursors and has been studied for its pharmacological properties, particularly in the context of human neutrophil elastase inhibition . The compound is available from various chemical suppliers and databases such as PubChem and BenchChem .
The synthesis of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst. A typical synthesis pathway may include:
The completeness of reactions can be monitored using High-Performance Liquid Chromatography (HPLC) to analyze product formation and purity .
The molecular structure of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolo[2,3-b]pyridine ring system substituted at various positions. Key structural features include:
The InChI key for this compound is RTBZYOAMRPSNGO-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br .
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as an enzyme inhibitor involves binding to specific active sites on enzymes such as human neutrophil elastase. This binding prevents substrate access and inhibits enzymatic activity:
Studies have shown that modifications at specific positions can significantly affect inhibitory activity, indicating structure-activity relationships that guide further development .
The physical properties of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm structure and purity .
The primary applications of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are in medicinal chemistry and drug development:
Research continues to explore its effectiveness against various biological targets, emphasizing its importance in synthetic organic chemistry and pharmacology .
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold serves as a privileged structure in medicinal chemistry due to its bioisosteric relationship with indole. Early synthetic routes relied on Madelung cyclization (ortho-acylaminoaryl ketones with strong base) and Fischer indolization (arylhydrazones under acidic conditions), enabling access to unsubstituted cores [8]. However, these methods faced limitations in regioselective functionalization at C2, C3, and C5 positions, particularly for introducing sterically demanding groups. Classical halogenation typically employed molecular bromine in acetic acid or chloroform, but suffered from poor control over polybromination and decomposition of the electron-rich heterocycle. N1-Protection strategies emerged as a solution, with early work using benzyl or tert-butoxycarbonyl (Boc) groups prior to C-H functionalization. The phenylsulfonyl group later gained prominence due to its superior steric and electronic properties for directing electrophilic substitution, as well as its deprotection versatility [10].
Table 1: Traditional Functionalization Methods for Pyrrolo[2,3-b]pyridine
Position | Reagents/Conditions | Limitations |
---|---|---|
N1 | BnBr/K₂CO₃, DMF; (Boc)₂O/DMAP | Low stability of Bn group under strong acids |
C3 | Br₂/AcOH (1 equiv); NBS/DMF (0°C) | Overbromination; poor regioselectivity |
C2 | MeI/NaH, THF; Mel/CuI, Cs₂CO₃ | Competing N-alkylation; low yields (<30%) |
N1-Sulfonylation is critical for subsequent regiocontrolled electrophilic substitutions. The benchmark method involves reacting pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under phase-transfer conditions: tetrabutylammonium bromide (0.03 equiv) catalyzes the reaction in dichloromethane with finely ground NaOH (3 equiv) at 0°C, followed by warming to room temperature [3]. This achieves near-quantitative yields (99%) of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine within 1–2 hours. Mechanistic studies reveal that interfacial anion exchange (OH⁻ transfer to organic phase) and in situ generation of the pyrrolopyridinyl anion drive the sulfonylation efficiency. Recent methodological advances employ microwave irradiation (100°C, 15 min) or polymer-supported sulfonyl chlorides to simplify purification. Crucially, the electron-withdrawing sulfonyl group enhances C3 bromination kinetics by destabilizing the intermediate cationic species during electrophilic attack, while simultaneously blocking N7 protonation that could deactivate the ring [4] [9].
Direct Bromination: Treatment of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with bromine (1.05 equiv) in DMF at 25°C achieves selective C3-monobromination within 30 minutes. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the sulfonyl group electronically activates C3 for attack. Computational studies confirm a lower activation energy (ΔG‡ = 15.2 kcal/mol) at C3 versus C2 (ΔG‡ = 22.7 kcal/mol) [7].
Indirect Bromination: For substrates requiring late-stage introduction of bromine, lithium-halogen exchange offers an alternative. 3-Lithiated intermediates generated with n-BuLi at −78°C react with 1,2-dibromoethane or Br₂ to install bromine. However, this method risks nucleophilic deprotonation at C2 if temperature control is inadequate.
Table 2: Bromination Methods for C3 Functionalization
Method | Reagents | Yield (%) | Regioselectivity | Side Products |
---|---|---|---|---|
Direct (SEAr) | Br₂/DMF, 25°C | 85–92 | C3 > C2 (50:1) | Tribromide (<3%) |
Indirect (Metal) | n-BuLi/THF → Br₂, −78°C | 70–75 | Exclusive C3 | Protodebromination (8%) |
NBS-mediated | NBS/CHCl₃, reflux | 60–68 | C3:C2 (10:1) | Allylic bromination (12%) |
The 3-bromo derivative serves as a cross-coupling handle for Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling access to complex pharmaceutically relevant molecules [10].
C2 methylation demands precision due to competing N-alkylation and C5/C6 side reactions. Two dominant strategies exist:
Directed ortho-Metalation (DoM): The N1-sulfonyl group acts as a directing group for regioselective lithiation. Treatment of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with LDA (−78°C, THF) generates the C2-lithiated species within 15 minutes, followed by quenching with methyl iodide to afford 2-methylated product (74% yield). Kinetic studies reveal a rate-determining proton abstraction step with k = 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at −78°C [6].
Transition Metal-Catalyzed C-H Activation: Pd(OAc)₂/Ag₂CO₃ systems with methylboronic acids enable C2-methylation under mild conditions (80°C, DCE). This avoids cryogenic conditions but requires careful exclusion of oxygen to prevent Pd black formation.
Critical factors influencing selectivity:
Integrated synthetic sequences minimize intermediate isolation and improve atom economy. A representative one-pot protocol features:
This telescoped process achieves 82% overall yield with >98% purity after aqueous workup, compared to 65% yield for stepwise isolation [4]. Key innovations enabling this include:
Table 3: One-Pot vs. Sequential Synthesis Comparison
Parameter | Sequential Process | One-Pot Process |
---|---|---|
Overall yield | 65% | 82% |
Total reaction time | 12 h | 4 h |
Intermediate isolations | 2 | 0 |
PMI (Process Mass Intensity) | 86 | 32 |
Scalability | ≤100 g | ≥1 kg |
Palladium-catalyzed desulfitative arylation has also been integrated into one-pot sequences, where Suzuki coupling occurs directly on 3-bromo-2-methyl-1-(phenylsulfonyl) derivatives, followed by sulfonyl cleavage with TBAF to yield pharmaceutically relevant scaffolds [5] [6].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2